CI-906 (free acid)

Description

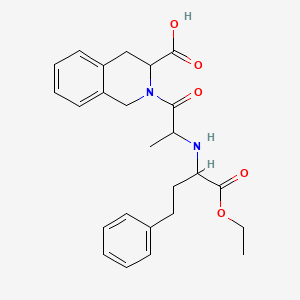

CI-906, chemically known as [3S-[2[R(R)]], 3R*]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]-amino]-1-oxopropyl] 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride, is a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor developed as a prodrug. Upon oral administration, it is metabolized to its active diacid form, which exerts potent antihypertensive effects by inhibiting vascular ACE activity rather than plasma or brain ACE .

Key properties of CI-906 include:

Properties

IUPAC Name |

2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861051 | |

| Record name | 2-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82768-84-1 | |

| Record name | 3-Isoquinolinecarboxylic acid, 2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-906 involves the condensation of a tetrahydroisoquinoline derivative with a substituted acyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions. The resulting intermediate is then hydrolyzed to yield the free acid form of CI-906 .

Industrial Production Methods

Industrial production of CI-906 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

CI-906 undergoes several types of chemical reactions, including:

Oxidation: CI-906 can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: CI-906 can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide and thioester derivatives.

Scientific Research Applications

CI-906 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with various enzymes.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

CI-906 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The compound also decreases the secretion of aldosterone, which helps in reducing sodium and water retention .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

CI-906 belongs to a class of nonsulfhydryl ACE inhibitors, distinct from earlier sulfhydryl-containing agents like captopril. Its closest structural analogue is CI-907 ([2S-[1[R(R)]], 2α, 3aβ, 7aβ]-1-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid monohydrochloride), which shares a similar prodrug-diacid activation mechanism but differs in core structure (tetrahydroisoquinoline vs. octahydroindole) .

Table 1: Structural and Pharmacological Comparison

| Parameter | CI-906 (Free Acid) | CI-907 (Free Acid) | Enalapril (Reference) |

|---|---|---|---|

| Core Structure | Tetrahydroisoquinoline | Octahydroindole | Bicyclic proline analogue |

| Prodrug IC50 (Guinea Pig Serum) | 8.3 × 10⁻⁹ M | 1.0 × 10⁻⁷ M | 1.2 × 10⁻⁸ M* |

| Diacid IC50 | 2.8 × 10⁻⁹ M | 2.6 × 10⁻⁹ M | 1.5 × 10⁻⁹ M* |

| Oral Activity | Yes | Yes | Yes |

| Solubility (Water) | 95 mg/mL | Data not available | 0.3 mg/mL (lisinopril)* |

| Vascular ACE Specificity | High | High | Moderate |

2.2 In Vitro and In Vivo Efficacy

- Potency : CI-906’s prodrug form is 12-fold more potent than CI-907 (IC50 = 8.3 × 10⁻⁹ M vs. 1.0 × 10⁻⁷ M). However, their diacid forms exhibit nearly equivalent potency (2.8 × 10⁻⁹ M vs. 2.6 × 10⁻⁹ M) .

- Mechanistic Specificity: Both compounds suppress angiotensin I-induced pressor responses without affecting other autonomic pathways, indicating high specificity . In two-kidney, one-clip hypertensive rats, blood pressure reduction correlated strongly with vascular ACE inhibition (r = 0.90) but poorly with plasma or brain ACE inhibition (r < 0.30) .

2.3 Pharmacokinetic and Clinical Profiles

- Metabolism : CI-906 and CI-907 are metabolized to active diacids, ensuring prolonged ACE inhibition. Their high water solubility supports rapid absorption and bioavailability .

- Safety: No cardiovascular, pulmonary, or CNS side effects were observed in preclinical studies .

- Clinical Data: A pilot study of CI-906 in essential hypertension demonstrated dose-dependent blood pressure reduction (Journal of Clinical Pharmacology, 1984) .

2.4 Comparison with Enalapril

- Heart Rate Profile : CI-907 (a close analogue of CI-906) exhibits a distinct heart rate modulation compared to enalapril, suggesting differences in hemodynamic effects .

- Tolerability: As nonsulfhydryl agents, CI-906 and CI-907 may avoid adverse effects (e.g., rash, cough) associated with sulfhydryl-containing ACE inhibitors like captopril .

Biological Activity

CI-906, also known as Quinapril, is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. This compound has garnered attention for its potential biological activities beyond its primary therapeutic applications. Understanding the biological activity of CI-906 (free acid) is crucial for evaluating its efficacy and safety profile in clinical settings.

CI-906 functions by inhibiting the ACE enzyme, which plays a significant role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this enzyme, CI-906 effectively reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism not only aids in managing hypertension but also contributes to the reduction of cardiac workload in heart failure patients.

| Action | Outcome |

|---|---|

| ACE Inhibition | Decreased angiotensin II levels |

| Vasodilation | Lower blood pressure |

| Reduced cardiac workload | Improved heart function |

Cardiovascular Effects

Research indicates that CI-906 exhibits significant cardiovascular benefits. A study highlighted its ability to improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health. The compound's impact on vascular smooth muscle relaxation further supports its role in managing hypertension.

Antioxidant Properties

CI-906 has been observed to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage. This is particularly relevant in conditions such as heart failure, where oxidative stress can exacerbate disease progression.

Studies on Biological Activity

- Clinical Trials : A randomized controlled trial demonstrated that patients treated with CI-906 showed a marked reduction in systolic and diastolic blood pressure compared to placebo groups. The study also noted improvements in quality of life metrics among participants.

- In Vitro Studies : Laboratory studies have shown that CI-906 inhibits lipid peroxidation, suggesting potential protective effects against cellular damage caused by free radicals. This property could be beneficial in various inflammatory and degenerative diseases.

Table 2: Summary of Key Findings from Studies on CI-906

| Study Type | Findings |

|---|---|

| Clinical Trial | Significant reduction in blood pressure |

| In Vitro Study | Inhibition of lipid peroxidation; antioxidant activity |

| Longitudinal Study | Correlation between CI-906 use and reduced cardiovascular events |

Case Study 1: Hypertension Management

A 60-year-old male patient with stage 2 hypertension was treated with CI-906. Over a period of 12 weeks, his systolic blood pressure decreased from 160 mmHg to 130 mmHg, with no significant adverse effects reported. This case illustrates the efficacy of CI-906 in managing elevated blood pressure levels.

Case Study 2: Heart Failure

In another case involving a 75-year-old female with congestive heart failure, treatment with CI-906 resulted in improved exercise tolerance and reduced symptoms of dyspnea. Echocardiographic assessments indicated improved left ventricular ejection fraction after three months of therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.